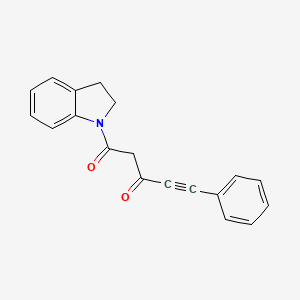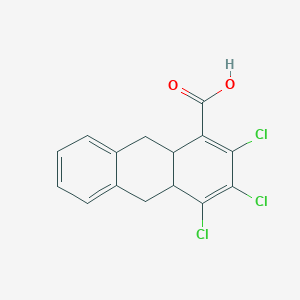![molecular formula C19H19NO4 B14496512 2,2'-[(2-Nitrophenyl)methylene]bis(5-ethylfuran) CAS No. 65119-14-4](/img/structure/B14496512.png)
2,2'-[(2-Nitrophenyl)methylene]bis(5-ethylfuran)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2’-[(2-Nitrophenyl)methylene]bis(5-ethylfuran) is an organic compound characterized by its unique structure, which includes a nitrophenyl group and two ethylfuran moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-[(2-Nitrophenyl)methylene]bis(5-ethylfuran) typically involves the reaction of 2-nitrobenzaldehyde with 5-ethylfuran under specific conditions. One common method is the Knoevenagel condensation, where the aldehyde group of 2-nitrobenzaldehyde reacts with the active methylene group of 5-ethylfuran in the presence of a base such as piperidine or pyridine . The reaction is usually carried out in a solvent like ethanol or methanol at room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques such as recrystallization and chromatography can further improve the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2,2’-[(2-Nitrophenyl)methylene]bis(5-ethylfuran) undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Condensation: The compound can participate in further condensation reactions with other aldehydes or ketones to form more complex structures.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Nitric acid for nitration, halogens (e.g., chlorine or bromine) for halogenation.
Condensation: Aldehydes or ketones, bases like piperidine or pyridine.
Major Products Formed
Reduction: 2,2’-[(2-Aminophenyl)methylene]bis(5-ethylfuran).
Nitration: 2,2’-[(2-Nitrophenyl)methylene]bis(5-ethylfuran) with additional nitro groups.
Halogenation: Halogenated derivatives of the original compound.
Scientific Research Applications
2,2’-[(2-Nitrophenyl)methylene]bis(5-ethylfuran) has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development, particularly for its antimicrobial and anticancer properties.
Industry: Utilized in the production of advanced materials, including polymers and nanomaterials.
Mechanism of Action
The mechanism of action of 2,2’-[(2-Nitrophenyl)methylene]bis(5-ethylfuran) involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound’s ability to undergo electrophilic substitution reactions also allows it to modify biomolecules and alter their function.
Comparison with Similar Compounds
Similar Compounds
2,2’-[(4-Nitrophenyl)methylene]bis(5-ethylfuran): Similar structure but with the nitro group in a different position.
2,2’-[(2-Nitrophenyl)methylene]bis(5-methylfuran): Similar structure but with a methyl group instead of an ethyl group.
Uniqueness
2,2’-[(2-Nitrophenyl)methylene]bis(5-ethylfuran) is unique due to its specific combination of functional groups and structural features, which confer distinct chemical reactivity and potential applications. The presence of both nitro and ethylfuran groups allows for a wide range of chemical modifications and interactions, making it a versatile compound for research and industrial applications.
Properties
CAS No. |
65119-14-4 |
|---|---|
Molecular Formula |
C19H19NO4 |
Molecular Weight |
325.4 g/mol |
IUPAC Name |
2-ethyl-5-[(5-ethylfuran-2-yl)-(2-nitrophenyl)methyl]furan |
InChI |
InChI=1S/C19H19NO4/c1-3-13-9-11-17(23-13)19(18-12-10-14(4-2)24-18)15-7-5-6-8-16(15)20(21)22/h5-12,19H,3-4H2,1-2H3 |
InChI Key |
FIYQSKMWAMUJAJ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(O1)C(C2=CC=CC=C2[N+](=O)[O-])C3=CC=C(O3)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(1,3,3-Trimethylbicyclo[2.2.1]heptan-2-ylidene)hydrazine-1-carboxamide](/img/structure/B14496434.png)

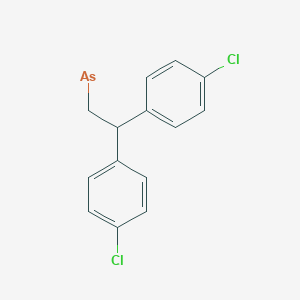
![2,2',2''-[Benzene-1,2,3-triyltris(oxy)]tris(N,N-dipropylacetamide)](/img/structure/B14496456.png)
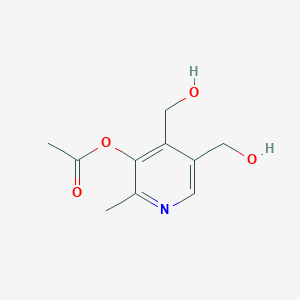
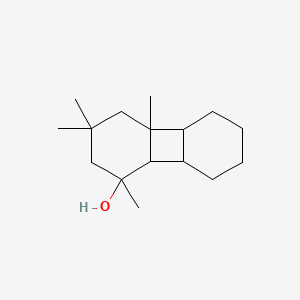
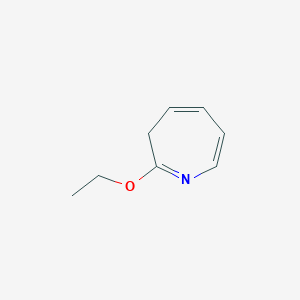
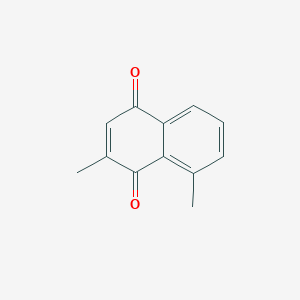

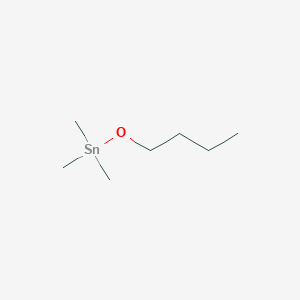

![[3-(4-Chlorophenyl)-2-methylprop-2-en-1-ylidene]propanedioic acid](/img/structure/B14496505.png)
